Regioisomeric Scaffold Identity: 2,2'- vs. 2,3'- vs. 4,4'-Bichromene Linkage Determines Atropisomeric and Electronic Properties
The 2,2'-bichromene scaffold (target) occupies a distinct position in the regioisomeric landscape. While 4,4'-bichromenes with 3,3'-disubstitution display observable atropisomerism as confirmed by chiral HPLC, ECD, and single-crystal XRD [1], the 2,2'-regioisomer introduces a shorter rotational axis and altered steric environment around the biaryl bond. This structural difference is critical: the 2,3'-bichromene-4,4'-dione scaffold, evaluated in silico by Shatokhin and Oganesyan, was predicted to exhibit a different spectrum of pharmacological activities (including kinase inhibition and enzyme targets) compared to what would be anticipated for the 2,2'-congener based on molecular docking [2]. The 2,3'-isomer derivatives were predicted to be low-toxicity (oral LD50 > 2000 mg/kg in rat models) and highly orally bioavailable per Lipinski and Veber rules [2]; however, no equivalent in silico or experimental dataset exists for the 2,2'-scaffold, making its procurement essential for comparative structure–activity relationship (SAR) studies where the linkage position is the sole independent variable.
| Evidence Dimension | Regioisomeric linkage position (2,2' vs. 2,3' vs. 4,4') and its impact on atropisomerism and predicted biological activity spectrum |
|---|---|
| Target Compound Data | 2,2'-linkage; no reported atropisomerism data or in silico pharmacological profile |
| Comparator Or Baseline | 4,4'-bichromenes: 3,3'-disubstituted derivatives exhibit atropisomerism (chiral HPLC resolution, ECD, XRD confirmed) [1]; 2,3'-bichromene-4,4'-dione derivatives: in silico-predicted wide pharmacological spectrum, oral LD50 > 2000 mg/kg, high oral bioavailability [2]. |
| Quantified Difference | Qualitative structural differentiation: 2,2'-linkage creates a shorter biaryl axis and distinct dihedral angle compared to 4,4'- and 2,3'-analogs. Quantitative atropisomeric and pharmacological data for the 2,2'-scaffold are absent from the literature, representing a significant research gap. |
| Conditions | Ni-catalyzed homocoupling for 4,4'-bichromenes [1]; in silico (PASS, GUSAR, admetSAR, pkCSM, SwissADME) for 2,3'-derivatives [2]. |
Why This Matters
Procurement of the 2,2'-regioisomer is the only way to experimentally determine its atropisomeric behavior and biological target profile relative to the more characterized 2,3'- and 4,4'-scaffolds, enabling a complete regioisomeric SAR map.
- [1] Muthuramalingam, S.; Garg, J.A.; Karthick, R.; Fox, T.; Blacque, O.; Venkatesan, K.; Ramanathan, S.; Kabilan, S.; Balasubramanian, K.K. Nickel catalyzed synthesis of 4,4′-bichromenes/4,4′-bithiochromenes and their Atropisomerism. Org. Biomol. Chem. 2019, 17, 152–162. View Source
- [2] Shatokhin, S.S.; Oganesyan, E.T. In Silico Prediction of Pharmacological Activity, Acute Toxicity and Bioavailability of 4H,4'H-[2,3'-Bichromene]-4,4'-Dione Derivatives. Bulletin of the Volgograd State Medical University 2021, 18 (3), 79–81. View Source
